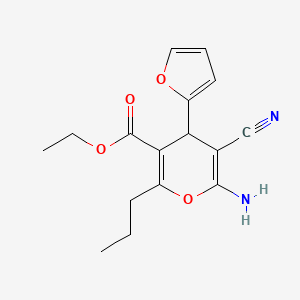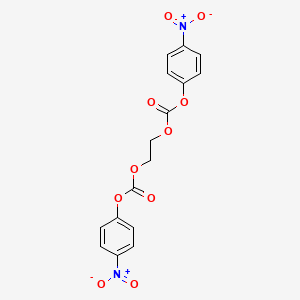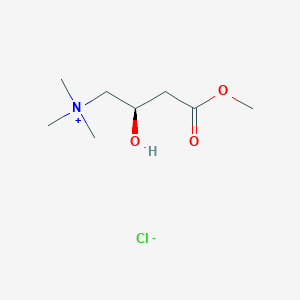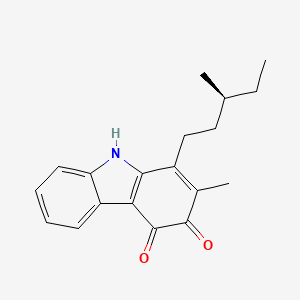
Carbazoquinocin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazoquinocin A is a naturally occurring carbazole alkaloid isolated from the microorganism Streptomyces violaceus 2448-SVT2. It possesses a 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework and exhibits strong inhibitory activity against lipid peroxidation . This compound is part of a family of bioactive natural products known for their medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazoquinocin A involves an acid-catalyzed, intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols . This method constructs the required carbazole framework efficiently. The overall yield of the synthesis is approximately 50-60%, starting from commercially available indole .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a feasible approach for large-scale production. The use of commercially available starting materials and the relatively high yield make it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazoquinocin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
Carbazoquinocin A has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of carbazole alkaloids.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
Carbazoquinocin A exerts its effects primarily through its ability to inhibit lipid peroxidation. The compound interacts with lipid radicals, preventing the propagation of oxidative chain reactions. This mechanism involves the stabilization of free radicals and the interruption of oxidative processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazoquinocin B: Similar structure with an additional methyl group.
Carbazoquinocin C: Another member of the carbazoquinocin family with slight structural variations.
Carbazomadurin A and B: Carbazole alkaloids with antioxidant properties.
Uniqueness
Carbazoquinocin A is unique due to its specific 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework, which contributes to its strong inhibitory activity against lipid peroxidation. This structural feature distinguishes it from other carbazole alkaloids and enhances its bioactive properties .
Propriétés
Numéro CAS |
164322-78-5 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-methyl-1-[(3S)-3-methylpentyl]-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C19H21NO2/c1-4-11(2)9-10-13-12(3)18(21)19(22)16-14-7-5-6-8-15(14)20-17(13)16/h5-8,11,20H,4,9-10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
HRRLXMQMBJABIM-NSHDSACASA-N |
SMILES isomérique |
CC[C@H](C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
SMILES canonique |
CCC(C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)


![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
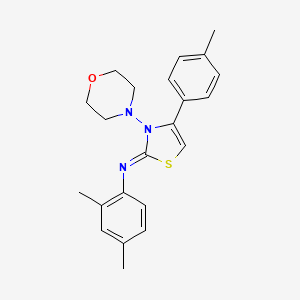
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)



![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
